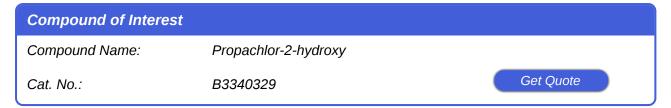


In-Depth Technical Guide to Propachlor-2hydroxy: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor-2-hydroxy, scientifically known as 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide, is a principal metabolite of the chloroacetamide herbicide Propachlor. The environmental fate and toxicological profile of Propachlor are intrinsically linked to the chemical behavior of its metabolites. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Propachlor-2-hydroxy**, serving as a vital resource for researchers in environmental science, toxicology, and drug development.

Chemical Structure and Properties

Propachlor-2-hydroxy is formed through the hydroxylation of the parent compound, Propachlor. This biotransformation significantly alters the physicochemical properties of the molecule, influencing its environmental mobility, persistence, and biological interactions.

Structure:

- Systematic Name: 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide
- Common Synonym: Propachlor alcohol
- Molecular Formula: C11H15NO2



• Molecular Weight: 193.24 g/mol

The structure of **Propachlor-2-hydroxy** is characterized by an N-isopropylacetanilide backbone with a hydroxyl group replacing the chlorine atom present in the parent Propachlor molecule.

Chemical and Physical Properties

A summary of the available quantitative data for **Propachlor-2-hydroxy** is presented below. It is important to note that experimentally determined data for this metabolite is limited, and some values are computed.

| Property | Value | Source |
|--------------------------------|---------------|----------|
| Molecular Weight | 193.24 g/mol | Computed |
| Molecular Formula | C11H15NO2 | - |
| XLogP3 | 1.1 | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 3 | Computed |
| Exact Mass | 193.110278721 | Computed |
| Monoisotopic Mass | 193.110278721 | Computed |
| Topological Polar Surface Area | 49.6 Ų | Computed |
| Heavy Atom Count | 14 | Computed |
| Formal Charge | 0 | Computed |
| Complexity | 208 | Computed |

Experimental Protocols

Foundational & Exploratory





Detailed experimental protocols for the synthesis and analysis of **Propachlor-2-hydroxy** are crucial for further research. The following methodologies are based on established procedures for the analysis of Propachlor and its metabolites.

1. Extraction of **Propachlor-2-hydroxy** from Soil Samples

This protocol is adapted from the US Environmental Protection Agency (EPA) method for the analysis of Propachlor and its metabolites in soil.[1][2]

- Objective: To extract Propachlor-2-hydroxy and other metabolites from soil samples for subsequent analysis.
- Materials:
 - Soil sample
 - Acetonitrile (ACN)
 - Deionized water
 - Soxhlet extraction apparatus
 - Rotary evaporator
 - Methylene chloride
 - Solid Phase Extraction (SPE) cartridges (e.g., SAX and NH2)
- Procedure:
 - A soil sample is subjected to overnight Soxhlet extraction with a 50% acetonitrile in water solution.
 - The resulting extract is concentrated using a rotary evaporator to remove the acetonitrile.
 - The aqueous extract is then partitioned with methylene chloride. The aqueous phase will
 contain the more polar metabolites, including **Propachlor-2-hydroxy**, while the organic
 phase will contain the parent Propachlor and less polar metabolites.



- The aqueous phase containing Propachlor-2-hydroxy is further cleaned up using a disposable SAX (Strong Anion Exchange) SPE column.
- The metabolite is eluted from the SPE column, the eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.
- 2. Analytical Determination by High-Performance Liquid Chromatography (HPLC)
- Objective: To quantify the concentration of **Propachlor-2-hydroxy** in the extracted sample.
- Instrumentation:
 - High-Performance Liquid Chromatograph (HPLC)
 - C18 analytical column
 - UV detector
- Procedure:
 - The cleaned-up extract containing Propachlor-2-hydroxy is injected into the HPLC system.
 - Separation is achieved on a C18 analytical column using a suitable mobile phase.
 - Detection is performed using a UV detector at a wavelength of 210 nm.
 - Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of **Propachlor-2-hydroxy**.

Metabolic Pathways and Logical Relationships

The formation of **Propachlor-2-hydroxy** is a key step in the microbial degradation of Propachlor in the environment. Understanding these pathways is essential for assessing the environmental impact of this herbicide.

Propachlor Degradation Pathway in Soil Bacteria



The following diagram illustrates a simplified metabolic pathway of Propachlor in soil bacteria, leading to the formation of **Propachlor-2-hydroxy** and other metabolites. This pathway is based on studies of Propachlor degradation by bacterial strains such as Acinetobacter and Pseudomonas.[3][4]

Caption: Simplified metabolic pathway of Propachlor in soil bacteria.

Experimental Workflow for Metabolite Analysis

The logical workflow for the extraction and analysis of **Propachlor-2-hydroxy** from environmental samples is depicted in the following diagram.

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